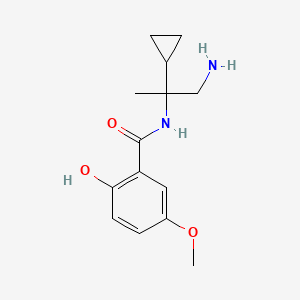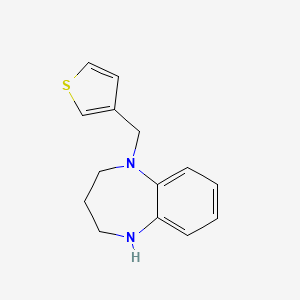![molecular formula C10H17N3O B6646518 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is also known as MPX-004 and belongs to the oxadiazole class of compounds. The purpose of
Wirkmechanismus
The mechanism of action of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine is not fully understood, but it is believed to act through multiple pathways in the brain. It has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of motor function and cognitive processes. Additionally, it has been found to have antioxidant properties and can prevent the damage caused by oxidative stress.
Biochemical and Physiological Effects:
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain, which can improve motor function and cognitive processes. Additionally, it has been shown to reduce the levels of oxidative stress markers and can protect neurons from damage. Furthermore, it has been found to have anti-inflammatory properties and can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine in lab experiments include its ability to enhance cognitive function, improve motor function, and protect neurons from damage. Additionally, it has been shown to have a good safety profile and is well-tolerated in animals. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters. Another direction is to determine its efficacy in humans and its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration route of this compound. Finally, future studies could investigate the potential of this compound as a treatment for other conditions, such as depression and anxiety.
In conclusion, 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine is a promising compound that has shown potential as a pharmacological agent for the treatment of neurological disorders. Its neuroprotective, cognitive-enhancing, and anti-inflammatory properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for humans.
Synthesemethoden
The synthesis of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine involves the reaction of 2-methylpyrazole-3-carbaldehyde with 2-amino-2-methyl-1-propanol in the presence of an acid catalyst. The reaction mixture is then heated to reflux, and the product is obtained by filtration and purification. This synthesis method has been reported in the literature and has been used to produce the compound in high yields.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine has been studied extensively in the field of neuroscience and has shown promising results as a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective properties and can prevent the death of neurons in the brain. Additionally, it has been found to enhance the cognitive function of animals and has been suggested as a potential treatment for cognitive impairments.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-10(4-6-14-8)11-7-9-3-5-12-13(9)2/h3,5,8,10-11H,4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKMTJMDQQJKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)




![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)



![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
